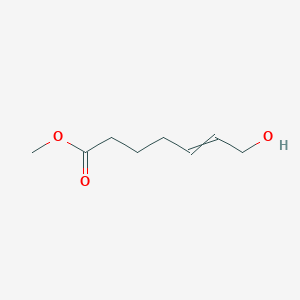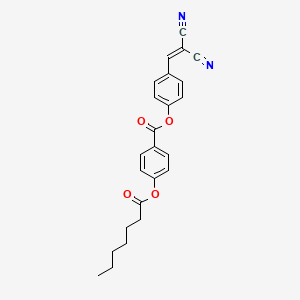
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a benzoate ester linked to a heptanoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(2,2-Dicyanoethenyl)phenyl: This intermediate can be synthesized by the Knoevenagel condensation reaction between 4-formylphenyl and malononitrile in the presence of a base such as piperidine.
Preparation of 4-(heptanoyloxy)benzoic acid: This can be achieved by esterification of 4-hydroxybenzoic acid with heptanoic acid using a catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl benzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-methoxybenzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-(octanoyloxy)benzoate
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the heptanoyloxy group enhances its lipophilicity, making it more suitable for applications in hydrophobic environments compared to its analogs.
Propiedades
Número CAS |
78016-54-3 |
|---|---|
Fórmula molecular |
C24H22N2O4 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[4-(2,2-dicyanoethenyl)phenyl] 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-4-5-6-23(27)29-21-13-9-20(10-14-21)24(28)30-22-11-7-18(8-12-22)15-19(16-25)17-26/h7-15H,2-6H2,1H3 |
Clave InChI |
VCLDIPWKAVQDET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
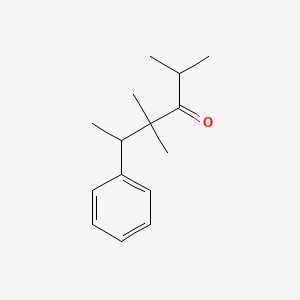
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
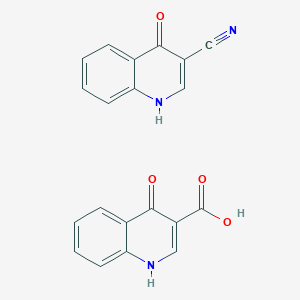
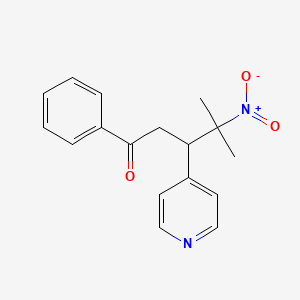
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
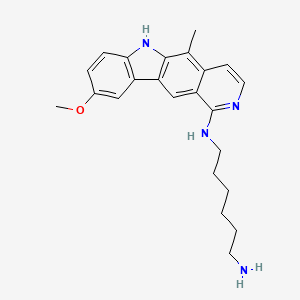
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)


